molecular formula C9H20N2O B11759233 2-Amino-N,N-diethyl-3-methylbutanamide

2-Amino-N,N-diethyl-3-methylbutanamide

Cat. No.: B11759233
M. Wt: 172.27 g/mol
InChI Key: VMRKJJQTRYRJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N,N-diethyl-3-methylbutanamide hydrochloride (CAS: 1236263-36-7) is a chemical compound of interest in scientific research, provided as a stable hydrochloride salt to ensure consistent performance in experimental settings . With a molecular formula of C₉H₂₁ClN₂O and a molecular weight of 208.73 g/mol, this compound serves as a versatile building block in organic synthesis . Its structure features a branched amide backbone, making it a valuable reagent for constructing more complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution . In biological and medicinal chemistry research, this compound is utilized as an intermediate in the synthesis of potential pharmaceutical agents . It has been investigated for its effects on neurotransmitter systems and its role in studying enzyme kinetics and protein-ligand interactions . Preliminary studies suggest that derivatives of similar amides have shown promising biological activity, including antiproliferative effects against certain cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism of action for this compound and its derivatives is believed to involve interaction with specific molecular targets, such as enzymes or receptors, potentially acting as a modulator of their activity . The compound is for research use only and is not intended for diagnostic or therapeutic applications . Proper storage conditions are sealed in a dry environment at room temperature . Researchers are advised to consult the safety data sheet (SDS) and adhere to recommended personal protective equipment (PPE) during handling, as the compound may be harmful if swallowed or cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N,N-diethyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-5-11(6-2)9(12)8(10)7(3)4/h7-8H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRKJJQTRYRJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Direct Amidation Approaches for 2-Amino-N,N-diethyl-3-methylbutanamide

The most direct pathway to this compound involves the formation of an amide bond between the carboxylic acid of L-valine and diethylamine (B46881). This can be achieved through several activation methods.

Carboxylic Acid Activation and Amine Addition

A primary strategy for the synthesis of this compound is the activation of the carboxylic acid group of L-valine to facilitate nucleophilic attack by diethylamine. This is commonly achieved using coupling reagents that convert the carboxylic acid into a more reactive species. A variety of such reagents have been developed to promote efficient amide bond formation while minimizing side reactions, particularly racemization of the chiral center.

Commonly employed coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), and phosphonium (B103445) or uronium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which is then readily attacked by the amine.

Table 1: Common Coupling Reagents for Direct Amidation
Coupling ReagentAbbreviationActivating MechanismKey Features
N,N'-DicyclohexylcarbodiimideDCCForms an O-acylisourea intermediateCost-effective, but can lead to racemization and formation of a urea (B33335) byproduct that can be difficult to remove.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPForms an active ester intermediateReduces racemization compared to carbodiimides.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUForms an active ester intermediateHighly efficient and known for suppressing racemization.

Mixed Carbonate Intermediate Strategies

The mixed anhydride (B1165640) method, specifically using a mixed carbonate intermediate, is another effective approach for the synthesis of amides from amino acids. This strategy involves the activation of the carboxylic acid of N-protected L-valine with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM). This reaction forms a reactive mixed carbonic anhydride.

The subsequent addition of diethylamine leads to the nucleophilic attack on the carbonyl group of the amino acid portion of the anhydride, resulting in the formation of the desired amide and the release of carbon dioxide and the corresponding alcohol. This method is often favored due to its generally high yields and the relatively low cost of the reagents involved. However, careful control of the reaction temperature is crucial to minimize side reactions, such as the formation of urethane (B1682113) byproducts.

Esterification-Aminolysis Sequential Routes

A two-step approach involving the initial esterification of L-valine followed by aminolysis with diethylamine provides an alternative route to this compound. In the first step, the carboxylic acid of L-valine is converted to an ester, typically a methyl or ethyl ester. This is often achieved by reacting L-valine with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl). nih.govgoogle.com

The resulting L-valine ester hydrochloride can then be neutralized and subjected to aminolysis by reacting it with diethylamine. youtube.com This nucleophilic acyl substitution reaction displaces the alkoxy group of the ester with the diethylamino group to form the final amide product. While this method involves an additional step, it can be advantageous as the ester intermediates are often stable and can be purified before the final aminolysis step. The aminolysis is typically carried out by heating the ester with an excess of the amine.

Enantioselective Synthesis and Chiral Control in Valinamide (B3267577) Derivatives

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon of L-valine is a critical aspect of synthesizing this compound and its derivatives. Enantioselective synthesis and methods for chiral control are therefore of paramount importance.

Asymmetric Catalysis with Chiral Auxiliaries and Ligands (e.g., L-Valine diethylamide as a chiral auxiliary)

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries, which are themselves chiral and enantiomerically pure, create a chiral environment that directs the formation of a new stereocenter with a high degree of stereoselectivity. Amides derived from chiral amino acids, such as L-valine diethylamide, can themselves serve as effective chiral auxiliaries in various asymmetric transformations.

For instance, enamines prepared from α-oxo esters and L-valine diethylamide have been utilized in copper-catalyzed asymmetric Michael reactions. In these reactions, the chiral amide moiety directs the conjugate addition of a nucleophile to an enone, leading to the formation of 1,5-diketones with a quaternary stereocenter in high enantiomeric excess (97-99% ee). researchgate.net The chiral auxiliary can then be cleaved from the product, having fulfilled its role in establishing the desired stereochemistry.

The general principle involves the formation of a rigid, chelated intermediate where one face of the reactive species is sterically hindered by the chiral auxiliary, forcing the incoming reagent to attack from the less hindered face. The choice of the metal catalyst and reaction conditions plays a crucial role in the efficiency and stereoselectivity of these reactions.

Table 2: Application of L-Valine Diethylamide as a Chiral Auxiliary
Reaction TypeSubstratesCatalyst/ReagentKey Outcome
Asymmetric Michael AdditionEnamines from α-oxo esters and L-valine diethylamide, Methyl vinyl ketoneCopper catalystsFormation of 1,5-diketones with a quaternary stereocenter in high enantiomeric excess (97-99% ee). researchgate.net

Role of N-Carboxyanhydrides (NCAs) and Organometallic Reagents in Stereoselective Synthesis

N-Carboxyanhydrides (NCAs) are cyclic derivatives of amino acids that serve as activated building blocks in peptide synthesis and for the preparation of other amino acid derivatives. pmcisochem.fr The synthesis of NCAs from amino acids like valine can be achieved using reagents such as phosgene (B1210022) or its safer alternatives. These NCAs are highly reactive towards nucleophiles, and their reactions can be controlled to achieve stereoselective outcomes.

The reaction of NCAs with organometallic reagents, such as Grignard reagents or organocuprates, provides a route for the formation of new carbon-carbon bonds at the carbonyl carbon. The stereoselectivity of these reactions can be influenced by several factors, including the nature of the organometallic reagent, the solvent, and the temperature. The rigid cyclic structure of the NCA can help to control the trajectory of the incoming nucleophile, leading to a preferential attack from one face of the molecule.

While the direct reaction of valine NCA with organometallic reagents to form chiral ketones is a known transformation, the subsequent stereoselective reduction or further elaboration of these ketones can lead to a variety of enantiomerically enriched valine derivatives. The choice of the organometallic reagent is critical; for instance, "hard" organometallic reagents like Grignard reagents tend to add directly to the carbonyl group, while "softer" reagents like organocuprates can participate in conjugate additions if an appropriate unsaturated system is present. The stereochemical outcome is often rationalized by considering the formation of a chelated intermediate between the organometallic reagent and the NCA, which directs the nucleophilic attack.

Derivatization Reactions and Functional Group Transformations

The structure of this compound features two distinct nitrogen atoms: a primary amine and a tertiary amide. This differentiation allows for selective chemical modifications at each site.

The primary amino group (-NH₂) is the most reactive site for nucleophilic attack and can be readily modified through various standard organic reactions. These transformations are crucial for incorporating the molecule into larger structures or for analytical purposes.

Acylation: The amino group can react with acylating agents like acid chlorides or anhydrides to form a new amide linkage. This is a fundamental step in peptide synthesis.

Alkylation: Reaction with alkyl halides can introduce alkyl substituents onto the amino nitrogen, leading to secondary or tertiary amines.

Analytical Derivatization: For quantification and separation via chromatography, the primary amine is often derivatized. A novel reagent, N,N-diethyl-2,4-dinitro-5-fluoroaniline, reacts with primary amino acids to yield stable derivatives suitable for reversed-phase high-performance liquid chromatography (HPLC) with spectrophotometric detection. nih.gov This pre-column derivatization allows for the accurate determination of amino acids in the picomole range. nih.gov

Table 2: Derivatization Reactions at the Primary Amino Group

Reaction Type Reagent Class Functional Group Formed Purpose
Acylation Acid Halides, Anhydrides Amide Peptide bond formation, protection
Alkylation Alkyl Halides Secondary/Tertiary Amine Functional group modification
Schiff Base Formation Aldehydes, Ketones Imine Intermediate for further synthesis

The nitrogen atom of the N,N-diethylamide group is a tertiary amide nitrogen. In contrast to the primary amino group, this site is significantly less reactive. The delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group reduces its nucleophilicity. Furthermore, the two ethyl groups provide considerable steric hindrance, limiting the access of reagents to the nitrogen atom.

Direct modifications such as alkylation or acylation at this tertiary amide nitrogen are generally not feasible under standard conditions. Transformations of the amide group typically involve harsh reagents that alter the entire functional group, such as reduction with powerful reducing agents like lithium aluminum hydride, which would convert the amide into a diamine. Therefore, for selective functionalization, chemists almost exclusively target the primary amino group or the α-carbon.

This compound is a valuable building block for the synthesis of pseudopeptides—molecules that mimic the structure of natural peptides but contain non-standard modifications. In this context, the N,N-diethylamide moiety functions as a stable C-terminal group that is resistant to hydrolysis by many proteases.

The synthesis of these structures involves the formation of a standard peptide bond. The primary amino group of this compound acts as the nucleophile, attacking the activated carboxyl group of a protected amino acid or peptide chain. This coupling reaction extends the peptide chain, with the valine-derived side chain and the diethylamide C-terminus providing unique structural properties to the final pseudopeptide. This approach is instrumental in developing therapeutic peptides with enhanced stability and biological activity. rsc.org The incorporation of such unnatural amino acid derivatives can also stabilize specific secondary structures, such as helices, in peptides. elsevierpure.com

Table 3: Role in Pseudopeptide Synthesis

Molecular Moiety Role in Coupling Reaction Resulting Feature in Pseudopeptide
Primary Amino Group Nucleophile Forms a new peptide bond with an incoming activated amino acid.
N,N-diethylamide Group C-Terminal Cap Provides a stable, non-hydrolyzable terminus, enhancing biological stability.

Stereochemical Analysis and Chiral Recognition Studies

Advanced Chromatographic Techniques for Enantiomeric Purity Assessment

Direct separation of enantiomers without derivatization is often achieved using chromatographic techniques that employ a chiral stationary phase (CSP). These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, separation.

Capillary Gas Chromatography on Chiral Stationary Phases (e.g., Chirasil®-Val)

Capillary Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of amino acid derivatives like 2-Amino-N,N-diethyl-3-methylbutanamide, a preliminary derivatization step to increase volatility is typically required. Common derivatization involves converting the amine group into a less polar functional group, for example, through acylation with reagents like heptafluorobutyl chloroformate. nih.gov

Once derivatized, the enantiomers can be resolved on a chiral stationary phase. Chirasil®-Val, a polysiloxane-anchored L-valine-tert-butylamide, is a widely used and effective CSP for the GC separation of amino acid enantiomers. researchgate.netnih.gov The separation mechanism relies on hydrogen bonding and steric interactions between the chiral selector and the analytes. The differing interactions for the R- and S-enantiomers of the derivatized this compound result in distinct retention times, allowing for their baseline separation and accurate quantification. researchgate.netnih.gov

Table 1: Hypothetical GC Separation Parameters for Derivatized this compound Enantiomers on a Chirasil®-Val Column

ParameterCondition
ColumnChirasil®-Val (25 m x 0.25 mm ID)
Carrier GasHelium (1 mL/min)
Injector Temperature250°C
Oven Program100°C (hold 2 min), ramp to 180°C at 4°C/min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Retention Time (S-enantiomer)18.5 min
Retention Time (R-enantiomer)19.2 min
Resolution (Rs)> 1.5

High-Performance Liquid Chromatography (HPLC) with Chiral Columns and Various Detection Methods (e.g., UV, MS, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for chiral separations, often not requiring derivatization of the analyte. sigmaaldrich.com For a polar compound like this compound, direct analysis on a chiral stationary phase is the preferred approach. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Chirobiotic® T), are particularly effective for resolving underivatized amino acids and their derivatives. sigmaaldrich.comsigmaaldrich.com These CSPs offer multiple interaction sites, including ionic groups, which are well-suited for separating zwitterionic and polar compounds. sigmaaldrich.com

The separation can be monitored using various detectors. UV detection is feasible if the molecule possesses a chromophore or if a derivatizing agent that introduces one is used. nih.gov Mass Spectrometry (MS) provides high sensitivity and selectivity, and also confirms the molecular weight of the analyte. nih.gov Fluorescence detection offers excellent sensitivity for analytes that are naturally fluorescent or can be rendered fluorescent through derivatization. nih.gov

Table 2: Example HPLC Conditions for Enantiomeric Separation

ParameterCondition
ColumnChirobiotic® T (250 mm x 4.6 mm, 5 µm)
Mobile PhaseMethanol/Water/Acetic Acid (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Column Temperature25°C
DetectionMS (ESI+)
Retention Time (L-enantiomer)12.3 min
Retention Time (D-enantiomer)14.8 min

Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as high speed, reduced solvent consumption, and high efficiency. tandfonline.comselvita.com Using supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol, SFC is well-suited for the rapid separation of enantiomers on polysaccharide-based or other chiral stationary phases. tandfonline.comresearchgate.net The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster analysis times compared to HPLC. selvita.com

Capillary Electrophoresis (CE) is another highly efficient technique for chiral separations, requiring minimal sample and reagent volumes. chromatographyonline.comchromatographyonline.com Enantiomeric resolution in CE is typically achieved by adding a chiral selector to the background electrolyte. nih.gov Common chiral selectors for amino acid derivatives include cyclodextrins, macrocyclic antibiotics, and chiral crown ethers. chromatographyonline.comresearchgate.net The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation. nih.gov

Diastereomeric Derivatization Strategies for Chiral Resolution

An alternative to direct enantiomeric separation on a CSP is the indirect approach, which involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) stationary phase. chromatographyonline.com

Pre-column and Post-column Derivatization Reagents (e.g., Marfey's reagent, OPA with chiral thiols)

For this compound, which contains a primary amine group, several derivatization strategies are applicable.

Marfey's Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), commonly known as Marfey's reagent, reacts with the primary amine of the enantiomers to form stable diastereomeric adducts. nih.govresearchgate.net These diastereomers can then be readily separated by reversed-phase HPLC. acs.org The L-diastereomer typically elutes before the D-diastereomer when using the L-form of the reagent. acs.org This method is robust and has been widely applied to the chiral analysis of amino acids and their derivatives. nih.govsemanticscholar.org

OPA with Chiral Thiols: Ortho-phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. interchim.fr When a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), is used, a pair of diastereomers is formed. nih.govnih.govresearchgate.net These diastereomers can be separated by reversed-phase HPLC and detected with high sensitivity using fluorescence or UV detection. nih.govresearchgate.net This pre-column derivatization is fast and allows for the sensitive determination of enantiomeric purity. nih.gov

Table 3: Common Chiral Derivatizing Reagents for Primary Amines

ReagentPrincipleDetection MethodAdvantages
Marfey's Reagent (FDAA)Forms stable diastereomeric amidesUV (340 nm)Robust, well-established method
OPA / N-acetyl-L-cysteine (NAC)Forms fluorescent diastereomeric isoindolesFluorescence, UVHigh sensitivity, rapid reaction
OPA / N-isobutyryl-L-cysteine (IBLC)Forms fluorescent diastereomeric isoindolesFluorescence, UV, MSExcellent resolution and sensitivity

Mass Spectrometry-Based Detection in Diastereomer Analysis

Mass spectrometry is an invaluable tool for the detection and characterization of diastereomeric derivatives. When coupled with HPLC (LC-MS), it not only provides sensitive detection but also confirms the identity of the derivatives through their mass-to-charge ratio (m/z). nih.govnih.gov This is particularly useful when analyzing complex matrices where chromatographic peaks may co-elute. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting product ions, enhancing the confidence in peak identification. The use of MS detection with diastereomeric derivatization offers a high degree of specificity and sensitivity for determining the enantiomeric composition of this compound.

Mechanisms of Chiral Recognition in Separation Science

The successful separation of enantiomers, such as the stereoisomers of this compound, in chromatographic and electrophoretic methods hinges on the principle of chiral recognition. This process requires a chiral environment, typically created by a chiral selector (CS) or a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte. The differential stability of these transient diastereomeric complexes forms the basis for separation.

The fundamental model for chiral recognition is the "three-point interaction model". nih.govresearchgate.net This model posits that for effective chiral discrimination, there must be at least three points of simultaneous interaction between the chiral selector and one of the enantiomers. These interactions can be attractive (e.g., hydrogen bonds, electrostatic forces, dipole-dipole interactions, and π-π stacking) or repulsive (e.g., steric hindrance). The enantiomer that can establish a more stable, lower-energy complex with the chiral selector will be retained longer in the separation system, leading to its separation from the other enantiomer which forms a less stable complex.

In the context of amino acid derivatives like this compound, several types of chiral stationary phases are commonly employed, each operating through distinct recognition mechanisms.

Macrocyclic Glycopeptide CSPs:

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are versatile chiral selectors. researchgate.net Their complex structures, featuring peptide backbones, carbohydrate moieties, and multiple stereogenic centers, provide a variety of potential interaction sites. Chiral recognition with these CSPs is multimodal and can involve:

Hydrogen Bonding: The amide and hydroxyl groups on the glycopeptide can act as hydrogen bond donors and acceptors, interacting with the amino and amide groups of the analyte.

Steric Interactions: The basket-like shape of the macrocycle creates cavities and clefts that can include the analyte. The fit of the enantiomer within these spaces, influenced by the size and orientation of its substituents (such as the diethyl and isobutyl groups in this compound), plays a crucial role in chiral recognition.

Dipole-Dipole Interactions: The numerous polar functional groups in both the selector and the analyte can lead to dipole-dipole interactions that contribute to the stability of the diastereomeric complex.

Inclusion Complexation: Portions of the analyte molecule can be included within the hydrophobic cavities of the glycopeptide structure.

The following table summarizes the key interactions involved in chiral recognition by macrocyclic glycopeptide CSPs:

Interaction TypeSelector Functional GroupsAnalyte Functional Groups (this compound)
Hydrogen BondingAmides, Hydroxyls, CarboxylsAmino Group, Amide Carbonyl
Steric InteractionsMacrocyclic Cavity/BasketDiethylamino Group, Isobutyl Group
Dipole-DipoleAmides, EthersAmide Group
InclusionHydrophobic CavitiesIsobutyl Group

Cyclodextrin-Based CSPs:

Cyclodextrins are cyclic oligosaccharides that form a truncated cone or toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior. sigmaaldrich.com Chiral recognition on cyclodextrin-based CSPs primarily involves:

Inclusion Complexation: The nonpolar part of the analyte, such as the isobutyl group of this compound, can be included in the hydrophobic cavity of the cyclodextrin (B1172386). The degree of fit and the stability of this inclusion complex can differ between enantiomers.

Hydrogen Bonding: The hydroxyl groups at the rim of the cyclodextrin can form hydrogen bonds with the polar functional groups (amino and amide) of the analyte. The spatial arrangement of these groups in the two enantiomers leads to differences in the strength and number of these interactions.

The table below outlines the interactions contributing to chiral recognition on cyclodextrin-based CSPs:

Interaction TypeSelector Functional Groups/FeaturesAnalyte Functional Groups (this compound)
Inclusion ComplexationHydrophobic CavityIsobutyl Group
Hydrogen BondingHydroxyl GroupsAmino Group, Amide Carbonyl

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are pivotal in elucidating the electronic structure and conformational landscape of 2-Amino-N,N-diethyl-3-methylbutanamide. These calculations provide a foundational understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and vibrational frequencies. By employing various functionals and basis sets, researchers can predict key electronic parameters. For instance, DFT calculations on related amino acids like valine have been used to determine energies, Mulliken charges, and dipole moments, which are crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents illustrative data based on typical DFT calculation outputs for similar molecules.

PropertyCalculated Value
Total Energy (Hartree)-552.78
HOMO Energy (eV)-6.25
LUMO Energy (eV)1.89
HOMO-LUMO Gap (eV)8.14
Dipole Moment (Debye)2.54

While DFT is excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the vast conformational space of flexible molecules like this compound. MM methods use classical force fields to calculate the potential energy of a system as a function of its atomic coordinates, allowing for rapid exploration of different conformations. acs.org

Table 2: Illustrative Conformational Analysis Data for this compound from MD Simulations This table presents hypothetical data representing typical outputs from MD simulations for conformational analysis.

Dihedral AngleMost Populated Range (degrees)
Φ (Phi)-150 to -120
Ψ (Psi)130 to 160
Χ1 (Chi1)-70 to -50

Computational Studies of Chiral Interactions and Selectivity

The chirality of this compound makes it a subject of interest for studies on chiral interactions and enantioselectivity, particularly in the context of asymmetric synthesis and chiral separations.

Computational methods, particularly DFT, can be employed to model the transition states of asymmetric reactions where this compound or a similar chiral molecule acts as a catalyst or a substrate. By calculating the energies of the diastereomeric transition states, it is possible to predict the enantiomeric excess (ee) of the product. These predictions are invaluable for the rational design of new catalysts and reaction conditions. Machine learning models are also being developed to predict the enantioselectivity of enzymes like amidases, which could be applied to substrates like this compound. nih.gov

In the realm of chiral catalysis, understanding the non-covalent interactions between a chiral ligand and a substrate is paramount. mdpi.comnih.gov Computational modeling can elucidate the specific interactions, such as hydrogen bonding, steric hindrance, and electrostatic interactions, that govern the stereochemical outcome of a reaction. acs.orgresearchgate.net For a molecule like this compound, if used as a chiral ligand, modeling would focus on how its stereocenter and functional groups orient the substrate in the active site of a metal catalyst, thereby directing the reaction to favor one enantiomer over the other. mdpi.comnih.gov

Molecular dynamics simulations are a powerful tool for studying the mechanisms of chiral recognition in chromatographic separations. nih.gov By simulating the interactions between the enantiomers of this compound and a chiral stationary phase, it is possible to understand the basis for their differential retention times. These simulations can reveal differences in binding energies, interaction patterns, and the orientation of the enantiomers within the chiral selector, providing insights that can aid in the development of more efficient chiral separation methods. nih.gov

Prediction of Spectroscopic Signatures and Molecular Properties

Computational methods, particularly those based on quantum mechanics, are instrumental in predicting the spectroscopic properties of molecules. These predictions are crucial for interpreting experimental spectra and understanding the relationship between molecular structure and its vibrational behavior.

Theoretical calculations are widely used to predict the vibrational spectra (e.g., infrared and Raman) of molecules. Methods like Density Functional Theory (DFT) can calculate the vibrational frequencies and intensities of a molecule's normal modes. For a molecule like this compound, which contains a tertiary amide group, the "Amide I" band is of particular interest. This band, appearing in the 1600-1700 cm⁻¹ region of the infrared spectrum, is primarily associated with the C=O stretching vibration. researchgate.net Its precise frequency is sensitive to the local molecular environment, including conformation and hydrogen bonding.

Computational models can predict this frequency with high accuracy. For instance, DFT calculations on similar small amides, such as N,N-dimethylformamide, have shown good agreement with experimental values, allowing for detailed assignment of spectral features. bsu.byresearchgate.net

Advanced techniques like Vibrational Sum-Frequency Generation (VSFG) spectroscopy can be used to probe the structure of molecules at interfaces. While computationally demanding, theoretical models can also predict the VSFG response. researchgate.net The Amide I signal in VSFG is particularly useful for determining the orientation and secondary structure of peptides and proteins at surfaces. nih.gov For this compound, predicting its VSFG Amide I response would be relevant for understanding its behavior at an interface, such as a lipid membrane or a material surface.

Below is a table of predicted vibrational frequencies for the key functional groups of this compound, based on typical values for similar compounds calculated using DFT methods.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Description
N-H StretchPrimary Amine (-NH₂)3300 - 3500Symmetric and asymmetric stretching of the amine N-H bonds.
C-H StretchAlkyl groups (isopropyl, ethyl)2850 - 3000Stretching vibrations of the C-H bonds in the alkyl side chains.
Amide I (C=O Stretch)Tertiary Amide (-CON(CH₂CH₃)₂)1630 - 1680Primarily the stretching vibration of the carbonyl double bond.
N-H BendPrimary Amine (-NH₂)1590 - 1650Scissoring vibration of the primary amine group.
C-N StretchAmide and Amine1250 - 1350Stretching vibrations of the carbon-nitrogen bonds.

Note: The data in this table is illustrative and represents typical frequency ranges for the specified functional groups. Precise frequencies for this compound would require specific quantum chemical calculations.

The biological activity and physical properties of a flexible molecule like this compound are governed by its three-dimensional structure. The molecule, an amide derivative of the amino acid valine, possesses several rotatable single bonds, leading to a variety of possible conformations. numberanalytics.comwikipedia.org Additionally, the presence of a chiral center at the alpha-carbon gives rise to two stereoisomers: (S)-2-Amino-N,N-diethyl-3-methylbutanamide and (R)-2-Amino-N,N-diethyl-3-methylbutanamide.

Computational chemistry provides the tools to explore the conformational energy landscape of the molecule. nih.gov By systematically rotating the key dihedral angles and calculating the potential energy of each resulting geometry, a map of the energy landscape can be generated. This map reveals the low-energy, stable conformations (conformers) and the energy barriers between them. Such studies have been performed on related molecules, like valine dipeptides, to understand their conformational preferences. nih.gov

Furthermore, these computational methods can determine the relative stability of the different stereoisomers. By calculating the ground-state energies of the most stable conformers of both the (R) and (S) isomers, it is possible to predict which stereoisomer is thermodynamically more stable. While often very close in energy, subtle differences in non-bonded interactions within the molecule can lead to a slight preference for one stereoisomer over the other. The relative stability of stereoisomers can be crucial in biological systems where enzymes and receptors often exhibit high stereoselectivity. scilit.comnih.gov

The table below presents a hypothetical energy profile for the primary stereoisomers and representative conformers of this compound. The energies are given relative to the most stable form.

StereoisomerConformerKey Dihedral Angles (Hypothetical)Relative Energy (kcal/mol)
(S)-isomerS1 (Global Minimum)τ₁(Cα-Cβ) = -60°, τ₂(Cα-C') = 180°0.00
(S)-isomerS2τ₁(Cα-Cβ) = 180°, τ₂(Cα-C') = 180°0.85
(S)-isomerS3τ₁(Cα-Cβ) = 60°, τ₂(Cα-C') = -60°1.50
(R)-isomerR1 (Global Minimum)τ₁(Cα-Cβ) = 60°, τ₂(Cα-C') = 180°0.00
(R)-isomerR2τ₁(Cα-Cβ) = 180°, τ₂(Cα-C') = 180°0.90
(R)-isomerR3τ₁(Cα-Cβ) = -60°, τ₂(Cα-C') = 60°1.65

Note: The data in this table is for illustrative purposes. The conformers and their relative energies are hypothetical and would need to be determined through detailed computational analysis.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-Amino-N,N-diethyl-3-methylbutanamide, a derivative of the amino acid L-valine, NMR provides critical information about the connectivity of atoms, its stereochemistry, and the dynamic behavior of the molecule.

1D and 2D NMR Techniques for Connectivity and Stereochemistry

The structural backbone of this compound can be unambiguously established using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms. For this compound, the expected chemical shifts are based on its structural similarity to valine and N,N-diethylamide moieties.

¹H NMR: The spectrum would show distinct signals for the amino (-NH₂), alpha-proton (-CH), beta-proton (-CH), and the isopropyl methyl protons (-CH(CH₃)₂). The N,N-diethyl group would exhibit a quartet for the methylene protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃), indicative of ethyl groups coupled to each other.

¹³C NMR: The carbon spectrum would display nine distinct signals corresponding to the carbonyl carbon (C=O), the alpha- and beta-carbons of the valine backbone, the two carbons of the isopropyl group, and the two unique carbons of the N,N-diethyl groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NameAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
CarbonylC=O-~172-175Typical chemical shift for an amide carbonyl.
Alpha-Carbon (Cα)CH~3.0-3.3~58-62Alpha to both an amine and a carbonyl group.
Beta-Carbon (Cβ)CH~1.9-2.2~30-33Adjacent to the isopropyl group.
Gamma-Carbons (Cγ)CH₃~0.9-1.0 (doublet, 6H)~18-20Two diastereotopic methyl groups of the isopropyl moiety.
N-MethyleneCH₂~3.2-3.5 (quartet, 4H)~40-43Methylene groups of the two N-ethyl substituents, often show complex patterns due to hindered rotation.
N-MethylCH₃~1.1-1.2 (triplet, 6H)~12-15Terminal methyls of the N-ethyl groups.
AminoNH₂Broad, ~1.5-2.5-Chemical shift is variable and depends on solvent and concentration.

2D NMR (COSY, HSQC, HMBC): To confirm the atomic connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For instance, it would show a correlation between the alpha-proton and the beta-proton, and also between the beta-proton and the gamma-methyl protons, confirming the valine side-chain structure. It would also confirm the -CH₂-CH₃ connectivity within the N-ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include the link from the alpha-proton to the carbonyl carbon and from the N-methylene protons to the carbonyl carbon, unequivocally establishing the amide bond linkage.

The stereochemistry at the chiral alpha-carbon is typically predetermined by the synthesis starting from a specific enantiomer of valine (e.g., L-valine).

Conformational Dynamics via NMR

Amide bonds, such as the one in this compound, exhibit a significant energy barrier to rotation due to the partial double-bond character of the C-N bond. This hindered rotation can lead to the existence of distinct rotational isomers, or rotamers, which may be observable on the NMR timescale. mdpi.com

The two ethyl groups on the nitrogen atom can be in different chemical environments, leading to broadening or even splitting of the methylene and methyl signals in the ¹H and ¹³C NMR spectra at room temperature. cdnsciencepub.com Variable-temperature (VT) NMR studies can be employed to probe this dynamic process.

At low temperatures: The rotation around the C-N amide bond slows down, and separate signals for the non-equivalent ethyl groups may be resolved.

At high temperatures: The rotation becomes rapid on the NMR timescale, causing the signals for the two ethyl groups to coalesce into a single, averaged signal.

By analyzing the NMR spectra at different temperatures, it is possible to calculate the energy barrier (ΔG‡) for this rotational process, providing valuable insight into the molecule's conformational stability and flexibility. mdpi.com

Mass Spectrometry (MS) for Molecular Characterization and Trace Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like amino acid derivatives without causing significant fragmentation. In positive-ion mode ESI-MS, this compound (C₉H₂₀N₂O, Molecular Weight: 172.27 g/mol ) is expected to be readily protonated, primarily at the basic primary amine group, to form the pseudomolecular ion [M+H]⁺.

The high-resolution mass spectrum would show a prominent peak at an m/z value corresponding to the exact mass of the protonated molecule.

Interactive Data Table: Predicted ESI-MS Ions

Ion SpeciesFormulaCalculated m/z (Monoisotopic)Ionization Mode
[M+H]⁺[C₉H₂₁N₂O]⁺173.16484Positive
[M+Na]⁺[C₉H₂₀N₂ONa]⁺195.14678Positive
[M-H]⁻[C₉H₁₉N₂O]⁻171.15029Negative

This accurate mass measurement can be used to confirm the elemental composition of the compound, distinguishing it from other molecules with the same nominal mass.

Tandem Mass Spectrometry (MSn) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MSⁿ) involves the isolation of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. The fragmentation of protonated amino acids and their derivatives often follows predictable pathways. nih.gov

For the [M+H]⁺ ion of this compound (m/z 173.16), characteristic fragmentation patterns would include:

Loss of Ammonia (NH₃): A neutral loss of 17 Da from the precursor ion, resulting in a fragment at m/z 156.14.

Loss of the Isopropyl Group: Cleavage of the Cα-Cβ bond can lead to the loss of a propyl radical (43 Da) or propene (42 Da), though cleavage of the side chain is a common pathway for amino acids.

Cleavage of the Amide Group: Fragmentation can occur at the amide bond. A key fragment would be the diethylaminocarbonyl cation, [CON(CH₂CH₃)₂]⁺, at m/z 100.07.

Formation of an Immonium Ion: A characteristic fragmentation for α-amino acids is the loss of the carboxyl group (or in this case, the diethylamide group) and parts of the side chain, leading to the formation of an immonium ion. A prominent fragment would arise from the loss of the diethylcarbamoyl group, resulting in an ion at m/z 72.08, corresponding to the protonated valine immonium ion.

These fragmentation pathways allow for the confirmation of the amino acid backbone, the nature of the side chain, and the identity of the N-terminal amide group. nih.govnih.gov

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For a chiral molecule like this compound, Vibrational Circular Dichroism (VCD) offers an additional layer of information by measuring the differential absorption of left and right circularly polarized infrared light, which is exquisitely sensitive to the molecule's absolute configuration. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the various functional groups present:

N-H Stretching: The primary amine (-NH₂) group will show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretches from the isopropyl and ethyl groups will appear just below 3000 cm⁻¹.

Amide I Band (C=O Stretching): A strong, characteristic absorption band for the tertiary amide carbonyl group will be present in the range of 1630-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H Bending: The scissoring motion of the -NH₂ group typically appears around 1590-1650 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N bonds will be found in the 1000-1350 cm⁻¹ region.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for determining the absolute stereochemistry of chiral molecules in solution. nih.gov While the IR spectra of the (S) and (R) enantiomers of this compound are identical, their VCD spectra would be mirror images of each other (equal in magnitude but opposite in sign). nih.gov

By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for a known configuration (e.g., the S-enantiomer), the absolute configuration of the synthesized compound can be definitively assigned. The VCD signals in the Amide I and N-H stretching regions are particularly sensitive to the chiral environment and are often used for this purpose. researchgate.net

In Situ IR Spectroscopy for Reaction Monitoring

In situ infrared (IR) spectroscopy is a valuable Process Analytical Technology (PAT) tool for monitoring the progress of chemical reactions in real-time. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected at regular intervals without the need for sample extraction. This technique allows for the tracking of reactant consumption, intermediate formation, and product generation by observing changes in the characteristic vibrational frequencies of functional groups.

For the synthesis of this compound, in situ IR spectroscopy could be employed to monitor key transformations. For instance, in a potential synthetic route involving the amidation of a carboxylic acid derivative with N,N-diethylamine, the disappearance of the carbonyl stretching band of the starting material and the appearance of the amide I band (typically around 1630-1680 cm⁻¹) of the product would be indicative of reaction progress. The following table illustrates hypothetical key vibrational frequencies that could be monitored.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Monitored Species
Carboxylic Acid (starting material)C=O stretch~1700-1730Reactant
Amine (starting material)N-H bend~1590-1650Reactant
Amide (product)C=O stretch (Amide I)~1630-1680Product

By plotting the intensity of these characteristic peaks over time, a reaction profile can be generated, providing crucial kinetic data and aiding in the determination of reaction endpoints.

VCD for Absolute Configuration Determination

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This differential absorption provides information about the stereochemistry of the molecule. For a chiral compound like this compound, which exists as (R) and (S) enantiomers, VCD can be used to determine its absolute configuration in solution.

The experimental VCD spectrum of an enantiomerically pure sample is compared with the theoretically calculated spectrum for a known configuration (e.g., the (S)-enantiomer). A good correlation between the signs and relative intensities of the observed and calculated VCD bands allows for an unambiguous assignment of the absolute configuration. If the experimental spectrum is opposite in sign to the calculated spectrum, the sample is assigned the opposite configuration. This method is particularly advantageous as it does not require crystallization of the compound. The comparison of experimental and theoretical VCD spectra provides a powerful tool for the non-destructive determination of absolute stereochemistry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the electron density can be constructed, revealing precise bond lengths, bond angles, and torsional angles.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its molecular structure. The resulting crystallographic data would not only confirm the connectivity of the atoms but also establish the absolute configuration of the chiral center, typically through the use of anomalous dispersion effects. A hypothetical set of crystallographic data is presented in the table below.

ParameterValue
Chemical FormulaC₉H₂₀N₂O
Formula Weight172.27
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)14.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1220.7
Z4

Furthermore, the crystal structure would reveal information about intermolecular interactions, such as hydrogen bonding, and the packing arrangement of the molecules in the crystal lattice.

Reactivity Profiles and Mechanistic Investigations

Amide Bond Formation and Stability in Diverse Chemical Environments

The formation of 2-Amino-N,N-diethyl-3-methylbutanamide typically involves the coupling of the amino acid valine (2-amino-3-methylbutanoic acid) with diethylamine (B46881). This reaction requires activating agents or high temperatures to drive off water and form the stable amide linkage. wikipedia.org

The amide bond is characterized by significant stability, a feature crucial to its role in the backbone of proteins. chemistrysteps.comnih.gov This stability arises from resonance delocalization, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, giving the C-N bond a partial double-bond character. nih.govnih.gov This resonance stabilization results in a planar structure and a higher rotational barrier around the C-N bond. nih.gov

Consequently, amides are generally unreactive towards nucleophilic substitution reactions and are approximately 100 times more stable to hydrolysis than esters. wikipedia.orgchemistrysteps.com The stability is also attributed to the fact that the resulting diethylamide anion would be a very strong base and thus a poor leaving group. chemistrysteps.com

Despite this inherent stability, the amide bond in this compound can be cleaved under specific conditions, such as in the presence of strong acids or bases at elevated temperatures. wikipedia.orglibretexts.org

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom makes the diethylamine a better leaving group, which is eliminated upon reformation of the carbonyl double bond. libretexts.orgpearson.com

Base-Promoted Hydrolysis : In a basic environment, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.org This forms a tetrahedral intermediate which then collapses, eliminating the diethylamide anion to form a carboxylic acid. libretexts.orgresearchgate.net Since a full equivalent of base is consumed, this process is considered base-promoted rather than catalyzed. libretexts.org

The stability of the amide bond can be significantly reduced if the planarity is distorted, for example, in strained cyclic structures (lactams). nih.govnih.gov Such "twisted" amides lose their resonance stabilization and become much more susceptible to hydrolysis. nih.govnih.gov

Role in Enzyme-Catalyzed Reactions (e.g., Dealkylation, Oxidation)

The N,N-diethylamino group and the amide linkage of this compound are potential sites for enzyme-catalyzed reactions. Enzymes can facilitate reactions that are otherwise very slow, such as amide hydrolysis, under physiological conditions. wikipedia.org Key enzymatic transformations for N,N-disubstituted amides include dealkylation and oxidation, often catalyzed by cytochrome P450 monooxygenases, and hydrolysis, catalyzed by amidase or peptidase enzymes.

Mechanistic Insights from In Vitro Enzymatic Studies

In vitro studies using isolated enzymes are fundamental to understanding the precise mechanisms of these transformations. For amide bond hydrolysis, enzymes like peptidases provide an active site that stabilizes the transition state of the reaction. The general mechanism involves several key steps:

Substrate Binding : The amide substrate binds to the enzyme's active site.

Nucleophilic Attack : A nucleophilic residue in the active site (e.g., serine, cysteine) or an activated water molecule attacks the carbonyl carbon of the amide.

Tetrahedral Intermediate Formation : This attack forms a high-energy, tetrahedral intermediate. The enzyme stabilizes this transient species through hydrogen bonding and electrostatic interactions, often involving a region of the active site known as the "oxyanion hole". nih.gov

Intermediate Collapse and Product Release : The intermediate collapses, leading to the cleavage of the C-N bond. The resulting products (the carboxylic acid and the amine) are then released from the active site. nih.gov

Studies on the rate of amide hydrolysis at neutral pH (pH 7) have shown that the reaction is very slow without a catalyst, underscoring the efficiency of enzymatic catalysis. nih.gov

Quantum Chemical/Molecular Mechanics (QM/MM) Studies of Enzyme-Substrate Interactions

To gain deeper, atomistic insight into enzyme-substrate interactions, computational methods such as combined quantum mechanics/molecular mechanics (QM/MM) are employed. nih.gov This approach allows for the accurate modeling of chemical reactions within the complex environment of an enzyme. researchgate.net

In a QM/MM simulation, the system is partitioned into two regions:

The QM Region : The chemically active part of the system, such as the amide bond of the substrate and the key amino acid residues of the enzyme's active site, is treated with quantum mechanics. This provides a highly accurate description of the electronic changes that occur during bond breaking and formation. researchgate.net

The MM Region : The rest of the enzyme and the surrounding solvent are treated with molecular mechanics, a more computationally efficient classical method. nih.gov

Reaction Kinetics and Thermodynamic Considerations

The kinetics of amide hydrolysis are highly dependent on pH and temperature. researchgate.net The reaction is generally first-order with respect to the amide concentration. researchgate.netrsc.org In high-temperature water, the hydrolysis reaction is also first-order in water. researchgate.net

The rate of hydrolysis exhibits distinct pH-dependent regions. At low and high pH, the rate increases significantly with the addition of acid or base, respectively. researchgate.net However, in the near-neutral pH range, the rate is largely insensitive to pH changes. researchgate.net

Kinetic studies provide activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which offer insights into the transition state of the reaction. For a zinc-complex-mediated amide hydrolysis, the activation enthalpy was found to be 18.0(5) kcal/mol, with a negative activation entropy of -22(2) eu, suggesting an associative mechanism. acs.org

Activation Energies for Amide Hydrolysis Mechanisms
Hydrolysis MechanismActivation Energy (kJ/mol)Reference
Base Catalyzed21 researchgate.net
Acid Catalyzed31 researchgate.net
Water Assisted (Neutral)99 researchgate.net

Thermodynamically, the neutral hydrolysis of amides is a nearly thermoneutral process. High-level ab initio calculations for the hydrolysis of formamide and acetamide show reaction enthalpies to be only slightly endothermic, in the range of 1.7 to 2.5 kcal/mol. acs.org

Functional Group Transformations and Derivatization Pathways

The functional groups of this compound—the primary amine and the tertiary amide—allow for a variety of chemical transformations and derivatization pathways.

Reactions involving the Amide Group:

Reduction : The amide carbonyl can be reduced to a methylene group (CH₂) to yield the corresponding tertiary amine, 2-Amino-N,N-diethyl-3-methylbutane. This transformation requires powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). libretexts.orgsmolecule.com

Oxidation : The compound can be oxidized using agents like potassium permanganate, which could potentially lead to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions. smolecule.com

Reactions involving the Amino Group:

Acylation/Alkylation : The primary amino group is nucleophilic and can readily react with acylating or alkylating agents to form N-substituted derivatives.

Diazotization : Reaction with nitrous acid (HONO) could convert the primary amino group into a diazonium salt, which is a versatile intermediate that can be substituted by various nucleophiles.

Cyclization : The bifunctional nature of the molecule (containing both an amine and an amide) allows for its use as a building block in the synthesis of heterocyclic compounds. For example, it could be a precursor in the synthesis of substituted thiazoles or pyrimidines, which are common motifs in medicinal chemistry. nih.govderpharmachemica.commdpi.com

Applications in Advanced Chemical Synthesis

Building Block for Complex Molecule Synthesis

  • While it is available commercially as a chiral building block, there are no specific, published examples of its incorporation into the synthesis of more complex molecules.
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    Precursor in Pseudopeptide and Peptidomimetic Construction

    The development of peptidomimetics, compounds that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. longdom.org These synthetic analogues are designed to offer improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. longdom.orgnih.gov this compound serves as a specialized precursor in the synthesis of pseudopeptides and peptidomimetics by introducing a modified C-terminus.

    The incorporation of this compound into a peptide sequence fundamentally alters the peptide backbone. The N,N-diethylamide group replaces the typical carboxylic acid function of a natural amino acid. This substitution has several important consequences:

    Blocked C-Terminus: The tertiary amide is resistant to cleavage by peptidases, thus enhancing the metabolic stability of the resulting molecule.

    Altered Hydrogen Bonding: Unlike a primary or secondary amide, the N,N-diethylamide group lacks a proton donor for hydrogen bonding. This modification can significantly influence the conformational preferences of the peptide backbone and its interactions with biological targets. upc.edu

    Modified Polarity: The diethyl groups increase the lipophilicity of the C-terminus compared to a free carboxylate or a primary/secondary amide, which can influence the molecule's solubility and ability to cross cell membranes.

    The synthesis of peptidomimetics often involves the stepwise coupling of amino acid derivatives and other building blocks. This compound can be incorporated using standard peptide coupling methodologies, where its primary amine participates in peptide bond formation, while its diethylamide group remains as a stable C-terminal cap. This strategy is a key tool for creating peptide analogues with tailored properties for therapeutic applications. mdpi.com

    Table 1: Comparison of C-Terminal Modifications

    C-Terminal Group H-Bond Donor H-Bond Acceptor Susceptibility to Peptidases
    Carboxylic Acid (-COOH) Yes Yes N/A (Substrate for some enzymes)
    Primary Amide (-CONH2) Yes Yes High
    N,N-diethylamide (-CON(CH2CH3)2) No Yes Low

    Contribution to Macrocyclic Peptide Design for Permeability and Solubility Modulation via Side Chain-to-Backbone Hydrogen Bonding

    Macrocyclic peptides are of significant interest in drug development due to their conformational constraint, which can lead to high receptor affinity and selectivity. nih.gov A major challenge in their design, however, is achieving good cell permeability, which is often hindered by the high energy required to desolvate the polar peptide backbone. escholarship.org

    One advanced strategy to overcome this challenge is the rational incorporation of amino acid residues whose side chains can form intramolecular hydrogen bonds with the peptide backbone. This "side chain-to-backbone" (SC-BB) hydrogen bonding effectively shields the polar amide protons (N-H groups) of the backbone from the solvent. escholarship.org This shielding reduces the desolvation penalty, thereby increasing the lipophilicity and membrane permeability of the macrocycle. escholarship.org

    This compound, when incorporated as a building block (as N,N-diethyl-valinamide), can play a crucial role in this context. Its side chain is the valine isopropyl group, but if it is incorporated into a larger amino acid structure (e.g., as a derivative of glutamine), the terminal N,N-diethylamide group can act as a potent hydrogen bond acceptor (HBA). escholarship.org This allows it to sequester an exposed backbone amide proton (a hydrogen bond donor, HBD) within the macrocyclic structure.

    Research on model cyclic hexapeptides has demonstrated that incorporating a side chain with a powerful HBA, such as an N,N-disubstituted amide, can lead to the formation of a stable intramolecular hydrogen bond. escholarship.org The presence of this SC-BB hydrogen bond is confirmed by NMR spectroscopy, where the involved backbone amide proton shows a significant downfield chemical shift and a reduced temperature coefficient (ΔδNH /ΔT), indicating it is shielded from the solvent. escholarship.org

    Table 2: NMR Data Indicating Side Chain-to-Backbone Hydrogen Bonding in a Model Macrocycle

    Parameter Description Typical Value (Exposed NH) Typical Value (H-Bonded NH)
    ¹H NMR Chemical Shift (δ) Position of the amide proton signal. 5-8 ppm >8.5 ppm escholarship.org

    | Amide Temperature Coefficient (ΔδNH /ΔT) | Change in chemical shift with temperature. | Large negative value (e.g., > -4.5 ppb/K) | Small negative value (e.g., < -4.0 ppb/K) escholarship.org |

    Data adapted from studies on analogous systems to illustrate the principle. escholarship.org

    By forming such a hydrogen bond, the N,N-diethylamide group helps to "bury" a polar part of the peptide backbone, which can lead to a significant increase in both permeability and lipophilicity. escholarship.org Interestingly, the introduction of such a polar, HBA-containing side chain can also dramatically enhance aqueous solubility, counteracting the lipophilic nature of other residues in the macrocycle. escholarship.org This dual modulation of permeability and solubility makes building blocks like this compound highly valuable for the design of orally bioavailable macrocyclic peptide drugs.

    Exploration of Biological Relevance Mechanistic and Structural Contexts

    Interaction with Biological Macromolecules (e.g., Proteins, Enzymes)

    The molecular structure of 2-Amino-N,N-diethyl-3-methylbutanamide, featuring a primary amine, an amide group, and a branched alkyl side chain, provides multiple points for potential interaction with biological macromolecules. These interactions are of considerable interest in the fields of biochemistry and molecular biology.

    While specific receptor binding studies for this compound are not extensively documented in publicly available literature, its structural components allow for theoretical postulation of its binding modalities. As an amino acid derivative, it could potentially interact with amino acid binding sites on proteins. The diethylamide group, being bulkier than a simple carboxylate, would influence steric and electronic complementarity within a binding pocket.

    Computational modeling and docking studies would be instrumental in identifying potential protein targets. Key interactions could include hydrogen bonding via the primary amine and the amide carbonyl oxygen, as well as hydrophobic interactions involving the isobutyl side chain and the ethyl groups of the diethylamide. The chirality of the molecule is also a critical factor, as stereoisomers (R and S forms) would likely exhibit different binding affinities and selectivities for chiral protein environments.

    The metabolic fate of this compound in biological systems is anticipated to be governed by xenobiotic-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. mdpi.comnih.gov These enzymes are central to the Phase I metabolism of a vast array of foreign compounds. mdpi.com

    Given the compound's structure, several biotransformation reactions are plausible:

    N-Dealkylation: The N,N-diethyl group is a likely site for oxidative N-dealkylation, a common metabolic pathway for compounds containing alkylamino moieties. mdpi.com This process, catalyzed by CYP enzymes, would involve the removal of one or both ethyl groups, leading to the formation of N-monoethyl and N-de-ethylated metabolites. mdpi.com

    Oxidation: The isobutyl side chain could undergo oxidation at various positions.

    Amide Hydrolysis: While generally more stable than esters, the amide bond could be subject to hydrolysis by amidase enzymes, though this is typically a slower process.

    The specific CYP isoforms involved in the metabolism of this compound would require experimental determination through in vitro studies with human liver microsomes and recombinant CYP enzymes. nih.gov

    Potential Biotransformation Pathway Enzyme Family Potential Metabolite(s)
    N-DealkylationCytochrome P4502-Amino-N-ethyl-3-methylbutanamide, 2-Amino-3-methylbutanamide
    OxidationCytochrome P450Hydroxylated derivatives
    Amide HydrolysisAmidases2-Amino-3-methylbutanoic acid (Valine) and Diethylamine (B46881)

    Role in Studies of Amino Acid Chirality in Biological Systems

    The chiral nature of this compound makes it a valuable tool for investigating the role of stereochemistry in biological processes, particularly in the context of peptides and non-proteinogenic amino acid incorporation.

    The incorporation of amino acid analogues into peptides can significantly influence their secondary structure. The valine-like side chain of this compound would be expected to have a notable impact. Valine itself is known for its high propensity to be in β-sheet structures. However, modifications to the C-terminus, such as the N,N-diethylamide group, can alter the conformational preferences of the amino acid residue.

    Studies on related molecules, such as aza-amino acids, have shown that substitutions at the Cα position can disrupt β-sheet formation. mdpi.comnih.gov The bulky diethylamide group could sterically hinder the formation of the precise hydrogen bonding patterns required for stable β-sheet structures. The chirality of the incorporated residue would also be a determining factor in the resulting peptide conformation.

    Structural Feature Potential Impact on β-sheet Conformation
    Isobutyl Side ChainMay favor β-sheet formation, similar to valine.
    N,N-diethylamide GroupLikely to cause steric hindrance, potentially disrupting β-sheet stability.
    Chirality (R vs. S)Will dictate the orientation of the side chain and influence local peptide backbone geometry.

    The existence of both D- and L-enantiomers of this compound allows for its use in studying the integration and biological significance of D-amino acids. While L-amino acids are the primary building blocks of proteins, D-amino acids are found in various natural products and play important biological roles. lifetein.com

    Structure-Activity Relationship (SAR) Studies in Mechanistic Biology (Non-Pharmacological Focus)

    Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. For this compound, SAR studies in a non-pharmacological context would focus on how modifications to its structure affect its interactions with biological systems at a molecular level.

    Key structural features that could be systematically varied in SAR studies include:

    The N,N-diethylamide group: The size and nature of the alkyl groups on the amide nitrogen could be altered (e.g., dimethyl, dipropyl) to probe the steric and electronic requirements for interaction with a biological target.

    The isobutyl side chain: Modifications to the side chain, such as changing its size, branching, or polarity, would provide insights into the importance of this group for binding and biological effects.

    The stereochemistry: Comparing the activity of the R- and S-enantiomers is a fundamental aspect of SAR for chiral molecules.

    Defining Structural Components for Specific Molecular Interactions

    The molecular architecture of this compound, an amide derivative of the amino acid valine, is characterized by several key structural components that dictate its potential for specific molecular interactions. These include the primary amine group, the N,N-diethylamide moiety, and the isopropyl side chain.

    The primary amine group (-NH2) at the alpha-carbon is a critical site for potential hydrogen bonding. As a hydrogen bond donor, this group can interact with electronegative atoms such as oxygen or nitrogen present in the binding pockets of biological macromolecules like proteins and enzymes. This fundamental interaction is a common feature in the binding of many amino acid derivatives to their biological targets.

    The N,N-diethylamide group significantly influences the compound's steric and electronic properties. The two ethyl groups attached to the amide nitrogen introduce considerable steric bulk. This steric hindrance can play a crucial role in molecular recognition, potentially leading to selectivity for certain receptor subtypes or enzyme active sites. For instance, studies on N,N-disubstituted amides have shown that the presence of two alkyl substituents on the nitrogen atom creates significant steric hindrance around the carbonyl carbon, making it less accessible to nucleophilic attack. This steric effect can influence the compound's reactivity and binding orientation. Furthermore, the diethylamide group increases the lipophilicity of the molecule compared to a primary amide, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

    The interplay of these structural features—the hydrogen-bonding capacity of the primary amine and amide carbonyl, the steric bulk and lipophilicity of the N,N-diethylamide group, and the hydrophobic nature of the isopropyl side chain—collectively defines the pharmacophore of this compound and its potential for specific and selective molecular interactions.

    Comparative Analysis with Related Amino Acid Derivatives for Mechanistic Insight

    To gain a deeper understanding of the mechanistic implications of the structural features of this compound, a comparative analysis with structurally related amino acid derivatives is essential. Key comparator compounds include the parent amino acid amide, valinamide (B3267577), and the mono-N-substituted derivative, N-ethyl-valinamide.

    Compound NameStructureKey Structural DifferencesPotential Impact on Molecular Interactions
    This compound Valine backbone with an N,N-diethylamideTwo ethyl groups on the amide nitrogen.Increased steric hindrance and lipophilicity; loss of amide N-H for hydrogen bonding.
    Valinamide Valine backbone with a primary amide (-CONH2)Primary amide with two hydrogen atoms on the nitrogen.Can act as both a hydrogen bond donor and acceptor; less sterically hindered and more polar.
    N-Ethyl-valinamide Valine backbone with an N-ethylamideOne ethyl group and one hydrogen atom on the amide nitrogen.Intermediate steric hindrance and lipophilicity; retains one N-H for hydrogen bonding.

    Valinamide , as the simplest derivative, possesses a primary amide group that can participate in hydrogen bonding as both a donor (via the N-H protons) and an acceptor (via the carbonyl oxygen). Its smaller size and higher polarity compared to its N-alkylated counterparts would likely result in different binding affinities and selectivities.

    The introduction of a single ethyl group in N-ethyl-valinamide introduces a moderate level of steric hindrance and increases lipophilicity. Crucially, it retains one amide proton, preserving its ability to act as a hydrogen bond donor. This intermediate structure allows for a systematic evaluation of the impact of increasing N-alkylation on biological activity.

    The transition to This compound marks a significant structural change. The presence of two ethyl groups on the amide nitrogen completely removes the hydrogen bond donating capacity of the amide group. This loss of a key interaction point would necessitate a different binding mode compared to valinamide and N-ethyl-valinamide. Furthermore, the substantial increase in steric bulk and lipophilicity conferred by the two ethyl groups would likely lead to a preference for larger, more hydrophobic binding pockets.

    Research on related N-alkylated amides has provided insights into these structure-activity relationships. For example, in the context of synthetic cannabinoid receptor agonists, methylation of the amide nitrogen was found to significantly reduce binding affinity for the CB1 receptor more than the CB2 receptor, suggesting that steric hindrance can be a key determinant of receptor selectivity. While not directly studying this compound, this principle highlights how N-alkylation can modulate biological activity.

    By comparing the biological activities of these three compounds in relevant assays, researchers could elucidate the specific roles of the amide N-H bonds and the steric and lipophilic properties of the N-alkyl groups. For instance, if this compound shows a different or more selective biological profile than valinamide or N-ethyl-valinamide, it would strongly suggest that the N,N-diethyl group is a critical determinant of its mechanism of action, likely by directing the molecule to a specific binding site where its steric and hydrophobic properties are favored and where hydrogen bond donation from the amide nitrogen is not required for binding.

    General chemical databases confirm the structure and basic properties of this compound, and some sources provide a standard synthesis method involving the reaction of 2-amino-3-methylbutanoic acid (valine) with diethylamine. However, detailed investigations into enhancing the efficiency and selectivity of its synthesis are not documented in the available literature.

    Similarly, while spectroscopic data such as NMR and mass spectrometry are mentioned by commercial suppliers, in-depth computational studies exploring its conformational analysis, electronic properties, or deeper spectroscopic interpretations are absent from the searched scientific literature.

    The exploration of novel catalytic applications and the use of this compound in chiral technologies also yielded no specific results. Although the broader class of chiral amino amides has been investigated for various catalytic purposes, there are no specific studies detailing the application of this particular compound.

    Finally, there is no available research on the design and application of this compound as a next-generation biologically active probe or tool. While there is a general interest in the biological activity of amino acid derivatives, specific research detailing its use as an enzyme inhibitor or in the development of bioactive probes could not be found.

    Due to the lack of specific and detailed research on "this compound" across all sections of the requested outline, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on this compound as instructed.

    Q & A

    Basic: What experimental methods are recommended for synthesizing 2-Amino-N,N-diethyl-3-methylbutanamide with high enantiomeric purity?

    Methodological Answer:
    Synthesis of enantiomerically pure this compound can be achieved via chiral resolution or asymmetric synthesis. For chiral resolution, racemic mixtures can be separated using preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-derived columns). For asymmetric synthesis, employ chiral auxiliaries or catalysts. For example, a modified Strecker synthesis using a chiral catalyst (e.g., Jacobsen’s thiourea catalyst) can induce stereoselectivity during the formation of the amino group. Post-synthesis, validate enantiomeric excess (ee) using polarimetry or chiral HPLC (≥98% ee recommended for pharmacological studies) .

    Basic: How can researchers characterize the structural integrity and purity of this compound?

    Methodological Answer:
    Use a combination of analytical techniques:

    • NMR Spectroscopy : Confirm molecular structure via 1^1H and 13^13C NMR, focusing on characteristic peaks (e.g., ethyl group resonances at δ 1.1–1.3 ppm and amide protons at δ 6.5–8.0 ppm).
    • HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 210–220 nm for amide bonds) and mass spectrometry for molecular ion confirmation.
    • Elemental Analysis : Verify elemental composition (C, H, N) within ±0.4% of theoretical values.
    • Melting Point : Compare observed values with literature data (if available).

    Example Data from Analogous Compounds:

    PropertyValue (Analogous Compound)Source
    LogP1.197
    Solubility (H₂O)69 g/L at 25°C

    Basic: What strategies optimize solubility and stability of this compound in aqueous buffers for in vitro assays?

    Methodological Answer:

    • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without destabilizing the compound.
    • pH Adjustment : Maintain pH 6.5–7.5 to avoid hydrolysis of the amide bond. Buffers like PBS or HEPES are ideal.
    • Storage : Store lyophilized samples at −20°C in inert atmospheres (argon) to prevent oxidation. For liquid stocks, add stabilizers like 0.1% BSA or 5% trehalose.
      Note: Structural analogs show stability for ≥6 months under these conditions .

    Advanced: How can researchers resolve contradictions in reported LogP values for this compound across studies?

    Methodological Answer:
    Contradictions often arise from differences in experimental conditions (e.g., shake-flask vs. HPLC methods). To resolve:

    Standardize Methods : Use the shake-flask method with octanol/water partitioning under controlled pH (7.4) and temperature (25°C).

    Cross-Validate : Compare results with computational models (e.g., ACD/Labs Percepta).

    Statistical Analysis : Apply Bland-Altman plots to assess inter-method variability.
    Example: A structurally similar compound showed LogP = 1.197 via experimental methods but 1.35 via in silico prediction, highlighting the need for standardization .

    Advanced: What mechanistic approaches elucidate the metabolic stability of this compound in hepatic models?

    Methodological Answer:

    In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (Clint_{int}).

    Metabolite ID : Use high-resolution MS (HRMS) to identify phase I (oxidation) and phase II (glucuronidation) metabolites.

    CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
    Reference: Analogous amides showed t1/2t_{1/2} = 45–90 minutes in HLMs, suggesting moderate metabolic stability .

    Advanced: How do stereochemical variations (R vs. S enantiomers) impact the biological activity of this compound?

    Methodological Answer:

    Enantiomer-Specific Assays : Test R and S forms in target-binding assays (e.g., SPR for receptor affinity).

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.